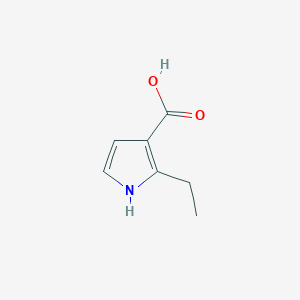

2-ethyl-1H-pyrrole-3-carboxylic acid

Overview

Description

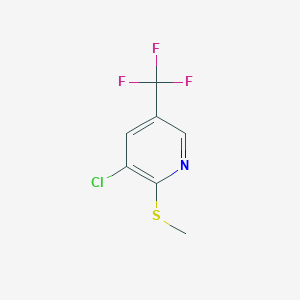

2-ethyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 1368126-32-2 . It has a molecular weight of 139.15 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H9NO2/c1-2-6-5(7(9)10)3-4-8-6/h3-4,8H,2H2,1H3,(H,9,10) . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the retrieved data. Pyrrole compounds, in general, are involved in various chemical reactions, especially in the field of organic synthesis .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

A study by Law et al. (1984) describes a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes compounds similar to 2-ethyl-1H-pyrrole-3-carboxylic acid. This synthesis involves the reaction of 2H-azirines and enamines, yielding pyrrole compounds in moderate to high yields (Law, Lai, Sammes, Katritzky, & Mak, 1984).

Methodologies in Pyrrole Synthesis

Roomi and Macdonald (1970) explored extensions of the Hantzsch synthesis, a method used to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, which are structurally related to this compound (Roomi & Macdonald, 1970).

Solvent-Free Synthesis Approaches

Khajuria, Saini, and Kapoor (2013) developed a solvent-free synthesis for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, a category that includes derivatives of this compound. This method leverages microwave irradiation and is notable for its environmentally friendly approach (Khajuria, Saini, & Kapoor, 2013).

Advanced Applications in Organic Chemistry

Singh et al. (2013) synthesized novel hydrazide-hydrazone derivatives of pyrrole, such as Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which provides insights into the versatility and applications of pyrrole derivatives in organic chemistry and possibly in pharmaceutical research (Singh, Kumar, Tiwari, & Rawat, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s worth noting that pyrrole derivatives, which include 2-ethyl-1h-pyrrole-3-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrole derivatives can interact with their targets and cause various biological changes .

Biochemical Pathways

Pyrrole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrrole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with pyrrole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Proper protective equipment should be worn when handling it, and a well-ventilated environment should be maintained .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which are structurally similar to pyrrole compounds, are known to interact with multiple receptors and exhibit various biological activities .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-ethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(9)10)3-4-8-6/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHIAUOYDVJJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)

![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)

![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)

![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)